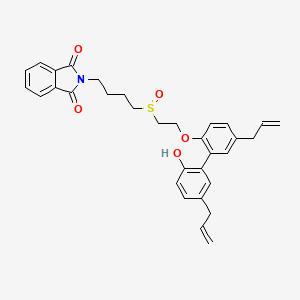
Anticancer agent 76
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of a broader class of anticancer agents that are being actively researched for their potential to treat various types of cancer.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Anticancer agent 76 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would include optimizing reaction conditions, using continuous flow synthesis techniques, and ensuring compliance with Good Manufacturing Practices (GMP) to produce a high-quality product suitable for clinical use .
化学反応の分析
Types of Reactions
Anticancer agent 76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities .
科学的研究の応用
Anticancer agent 76 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small cell lung cancer.
Industry: It may be used in the development of new anticancer drugs and formulations for clinical use
作用機序
The mechanism of action of Anticancer agent 76 involves several key processes:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division.
Induction of Apoptosis: It promotes programmed cell death (apoptosis) by activating apoptotic pathways and increasing the production of reactive oxygen species (ROS).
Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing
特性
分子式 |
C32H33NO5S |
|---|---|
分子量 |
543.7 g/mol |
IUPAC名 |
2-[4-[2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]ethylsulfinyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H33NO5S/c1-3-9-23-13-15-29(34)27(21-23)28-22-24(10-4-2)14-16-30(28)38-18-20-39(37)19-8-7-17-33-31(35)25-11-5-6-12-26(25)32(33)36/h3-6,11-16,21-22,34H,1-2,7-10,17-20H2 |
InChIキー |
AXGJLSFJTXQDLE-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


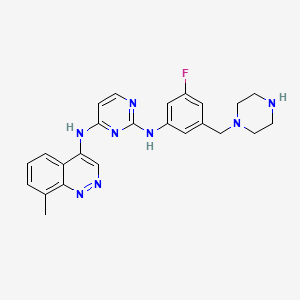
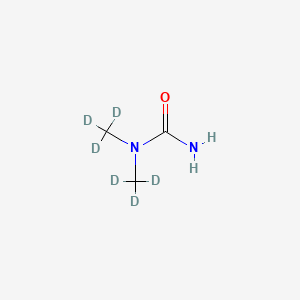
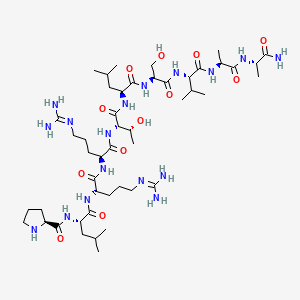
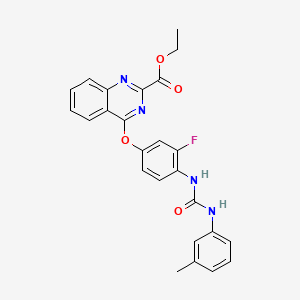
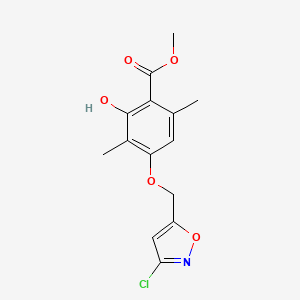
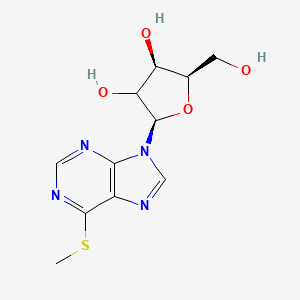
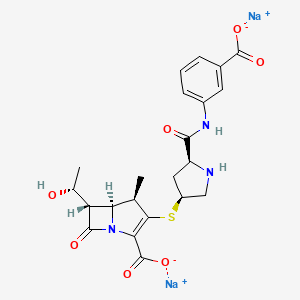
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)


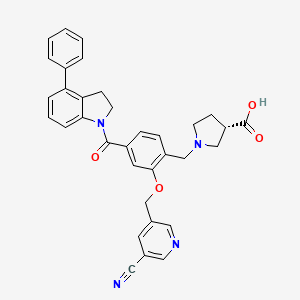
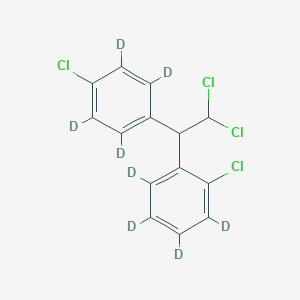
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

